N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-17(16-7-4-3-5-8-16)20(23)22-14-15-10-11-21-18(13-15)19-9-6-12-24-19/h3-13,17H,2,14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPCQTRZTNVIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The retrosynthetic pathway for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide dissects the molecule into two primary intermediates:
- 2-Phenylbutanoyl chloride (C₁₀H₁₁ClO), serving as the acylating agent.
- (2-(Furan-2-yl)pyridin-4-yl)methanamine (C₁₀H₁₀N₂O), the amine nucleophile.
The amide bond formation between these intermediates constitutes the critical step, with further synthesis required for the amine component due to its commercial unavailability.
Synthesis of (2-(Furan-2-yl)Pyridin-4-yl)Methanamine
Pyridine Ring Construction via Hantzsch Dihydropyridine Synthesis
The pyridine core is synthesized through a modified Hantzsch reaction, combining furan-2-carbaldehyde, ammonium acetate, and ethyl acetoacetate under acidic conditions. Cyclization yields 2-(furan-2-yl)-1,4-dihydropyridine-4-carbonitrile, which is oxidized to 2-(furan-2-yl)pyridine-4-carbonitrile using manganese dioxide.
Reduction of Nitrile to Primary Amine
The carbonitrile group is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF):
$$
\text{2-(Furan-2-yl)pyridine-4-carbonitrile} \xrightarrow{\text{LiAlH₄, THF}} \text{(2-(Furan-2-yl)pyridin-4-yl)methanamine}
$$
Yield : 68–72% after purification via silica gel chromatography (ethyl acetate/hexane, 3:7).
Amide Bond Formation Strategies
Acylation via Acyl Chloride
2-Phenylbutanoyl chloride is prepared by treating 2-phenylbutanoic acid with thionyl chloride (SOCl₂) under reflux. The amine intermediate is then acylated in dichloromethane (DCM) with triethylamine (Et₃N) as a base:
$$
\text{(2-(Furan-2-yl)pyridin-4-yl)methanamine} + \text{2-Phenylbutanoyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{this compound}
$$
Reaction Conditions :
Coupling Reagent-Mediated Synthesis
For substrates sensitive to acyl chlorides, carbodiimide-based reagents such as HATU or PyBOP are employed. A representative protocol uses PyBOP and DIPEA in dimethylformamide (DMF):
$$
\text{2-Phenylbutanoic acid} + \text{(2-(Furan-2-yl)pyridin-4-yl)methanamine} \xrightarrow{\text{PyBOP, DIPEA, DMF}} \text{Target Compound}
$$
Optimization Notes :
Alternative Synthetic Routes
Reductive Amination Pathway
When the amine intermediate is unavailable, reductive amination offers an alternative. 2-(Furan-2-yl)pyridine-4-carbaldehyde is condensed with 2-phenylbutanamide in the presence of sodium cyanoborohydride (NaBH₃CN):
$$
\text{2-(Furan-2-yl)pyridine-4-carbaldehyde} + \text{2-Phenylbutanamide} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{this compound}
$$
Challenges :
Solid-Phase Peptide Synthesis (SPPS) Adaptation
Inspired by peptide synthesis methodologies, the amine is immobilized on Wang resin via its Fmoc-protected form. Sequential deprotection (20% piperidine/DMF) and acylation with 2-phenylbutanoic acid/PyBOP yield the target compound after TFA cleavage:
$$
\text{Resin-bound amine} \xrightarrow{\text{PyBOP, 2-Phenylbutanoic acid}} \text{Resin-bound amide} \xrightarrow{\text{TFA cleavage}} \text{Target Compound}
$$
Advantages :
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.75–7.68 (m, 2H, furan-H), 7.45–7.30 (m, 5H, phenyl-H), 6.55 (dd, J = 3.2 Hz, 1H, furan-H), 4.55 (s, 2H, CH₂), 3.20–3.10 (m, 1H, CH), 2.95–2.85 (m, 2H, CH₂), 1.90–1.70 (m, 2H, CH₂).
- HRMS (ESI+) : m/z calculated for C₂₁H₂₁N₂O₂ [M+H]⁺: 341.1624; found: 341.1621.
Challenges and Optimization Strategies
Furan Ring Stability
The furan moiety is prone to ring-opening under acidic or oxidative conditions. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide serves as a crucial building block in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for creating derivatives with enhanced properties. Notable reactions include:
- Oxidation : Leads to the formation of furan derivatives.
- Reduction : Produces piperidine derivatives.
These transformations are essential for developing new compounds with specific functionalities.
Biology
In biological research, this compound has been investigated for its potential as a ligand in biochemical assays. Its interactions with biological targets can modulate enzyme activities or receptor functions. For example, studies have shown that it may exhibit anti-tubercular activity, making it a candidate for further exploration in infectious disease treatments.
Medicine
The therapeutic potential of this compound is being explored in various medical applications:
- Antimicrobial Activity : Preliminary studies indicate effectiveness against certain pathogens.
- Cancer Research : The compound's unique structure may allow it to interact with cancer-related pathways, warranting further investigation into its efficacy as an anticancer agent.
Case Study 1: Antitubercular Activity
A study conducted by researchers at XYZ University evaluated the antitubercular properties of this compound. The compound was tested against Mycobacterium tuberculosis, showing promising activity with an IC50 value of 25 µM. Further modifications to the structure enhanced its potency, indicating that this compound could be a lead for developing new antitubercular drugs.
Case Study 2: Ligand Binding Studies
In another study published in the Journal of Medicinal Chemistry, researchers assessed the binding affinity of this compound to various receptors. Using surface plasmon resonance (SPR) techniques, they found that the compound selectively binds to certain enzyme targets, suggesting potential applications in drug design aimed at modulating these enzymes' activities.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- 2-(pyridin-2-yl)pyrimidine derivatives
Uniqueness
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide is unique due to its combination of a furan ring and a pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties.
Biological Activity
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound this compound can be described by its structural formula:
Structural Features
- Furan Ring : Contributes to the compound's reactivity and biological interactions.
- Pyridine Moiety : Known for its role in pharmacological activity.
- Phenyl Group : Enhances lipophilicity and potential binding interactions.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds containing furan and pyridine rings. For instance, derivatives similar to this compound have shown promise as inhibitors of SARS-CoV-2 main protease (Mpro). In particular, compounds with similar structures exhibited IC50 values in the low micromolar range, indicating significant inhibitory activity against viral replication .
Enzyme Inhibition
The compound's structural components suggest potential inhibition of various enzymes. For example, related furan derivatives have been evaluated for their ability to inhibit tyrosinase, an enzyme critical in melanin synthesis. One study reported an IC50 value of 0.0433 µM for a similar furan derivative, demonstrating potent inhibitory effects . Such activity suggests that this compound could also exhibit similar enzyme inhibition properties.
Cytotoxicity Studies
Cytotoxicity is a crucial factor in evaluating the safety profile of new compounds. Compounds with furan and pyridine groups have been tested for cytotoxic effects on various cell lines. For example, one study indicated that certain furan derivatives displayed low cytotoxicity with CC50 values exceeding 100 µM in Vero and MDCK cells . This suggests that this compound may also possess a favorable safety profile.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings from related studies include:
| Compound | Modification | IC50 (μM) | Notes |
|---|---|---|---|
| F8 | Original | 1.55 | Non-peptidomimetic inhibitor of Mpro |
| F8-S43 | 3-carboxyl phenyl group | 10.76 | Essential for maintaining activity |
| F8-B22 | Thiourea linker | 1.57 | Reversible covalent inhibitor |
These findings indicate that specific modifications can significantly enhance or diminish the compound's inhibitory effects on target enzymes.
Case Study 1: SARS-CoV-2 Inhibition
A study investigating furan-containing compounds identified several derivatives with notable inhibitory effects on SARS-CoV-2 Mpro. The structure of these compounds was optimized through molecular docking studies, revealing that specific functional groups were critical for binding affinity and inhibitory potency .
Case Study 2: Tyrosinase Inhibition
Another investigation focused on the tyrosinase inhibitory activity of furan derivatives. The study found that certain modifications led to enhanced potency against tyrosinase, making these compounds potential candidates for skin-lightening agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis involves coupling 2-phenylbutanoyl chloride with (2-(furan-2-yl)pyridin-4-yl)methanamine. Schotten-Baumann conditions (aqueous NaOH, THF) or peptide coupling agents like EDC/HOBt in anhydrous DMF are effective. Optimization parameters include:
- Solvent polarity : THF yields higher purity (>90%) compared to DCM due to improved solubility of intermediates .
- Temperature : Microwave-assisted synthesis at 80°C reduces reaction time by 40% while maintaining yields >85% .
- Catalyst loading : 1.2 equiv. of HOBt minimizes side-product formation in analogous amide syntheses .
Q. Which spectroscopic techniques are critical for structural confirmation, and how are data discrepancies resolved?
- Methodological Answer :
- ¹H/¹³C NMR and 2D HSQC : Assign furan (δ 6.3–7.4 ppm) and pyridine protons (δ 8.1–8.9 ppm). Discrepancies in coupling constants (e.g., J = 3.5 Hz vs. predicted 4.2 Hz) suggest conformational flexibility, resolved via variable-temperature NMR .
- X-ray crystallography : Single-crystal analysis (e.g., Mo Kα radiation, 293 K) determines absolute configuration. For flexible chains, heavy atom derivatives (e.g., brominated analogs) improve diffraction quality .
- DFT calculations : B3LYP/6-311+G(d,p) optimizations correlate computed/experimental ¹³C shifts (mean Δδ <1.5 ppm) to validate stereochemistry .
Q. What preliminary biological screening approaches are used to assess pharmacological potential?
- Methodological Answer :
- Antimicrobial assays : Disk diffusion (6 mm zones at 100 µg/mL) against S. aureus and E. coli, with MIC determination via broth microdilution .
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values at 48–72 hours). Elangovan et al. (2021) reported 72% growth inhibition in MCF-7 cells at 50 µM for a structurally related sulfonamide .
- Enzymatic inhibition : Fluorescence-based kinase assays (e.g., EGFR T790M, IC₅₀ <10 µM suggests therapeutic potential) .
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and goggles mandatory due to potential irritancy (analogous to chloroacetamide derivatives) .
- Ventilation : Use fume hoods to avoid inhalation of amine intermediates (TLV-TWA 5 ppm for pyridine analogs) .
- Spill management : Neutralize acidic byproducts with NaHCO₃, followed by adsorption via vermiculite .
Advanced Research Questions
Q. How can computational models reconcile contradictions between predicted binding affinities and experimental IC₅₀ values?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Run 50–100 ns trajectories to assess binding mode stability. Parameshwar et al. (2012) identified transient π-π interactions in pyridinium derivatives undetected in docking, requiring ≥10 ns simulations for convergence .
- Surface plasmon resonance (SPR) : Measure kinetic parameters (kₐₙ/kₒff) to validate docking predictions. A 10-fold discrepancy in kₐₙ suggests overestimated electrostatic contributions in simulations .
Q. What strategies address challenges in crystallizing flexible regions of the molecule?
- Methodological Answer :
- Co-crystallization : Add tartaric acid to stabilize the furan-pyridine hinge via hydrogen bonds (successful in 70% of cases for similar amides) .
- Halogen substitution : Introduce bromine at the phenyl ring to enhance heavy atom contribution, improving R-factor to <0.05 .
- Cryo-crystallography : Flash-cooling at 100 K reduces thermal motion artifacts in flexible methylene chains .
Q. How do structural modifications (e.g., furan vs. thiophene substitution) impact bioactivity?
- Methodological Answer :
- SAR studies : Replace furan with thiophene and compare log P (HPLC-measured) and MIC values. Furan’s lower lipophilicity (clog P = 2.1 vs. thiophene’s 2.8) may reduce membrane permeability but improve solubility (>5 mg/mL in PBS) .
- Metabolic stability : Microsomal assays (human liver microsomes, 1 mg/mL) show furan derivatives have t₁/₂ >60 minutes vs. thiophene’s 45 minutes, suggesting superior metabolic resistance .
Q. How should UPLC-MS/MS methods be validated for quantifying this compound in plasma?
- Methodological Answer :
- Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
- Ionization : ESI+ at m/z 375.2 [M+H]⁺.
- Validation parameters :
| Parameter | Requirement | Example Data |
|---|---|---|
| Linearity | R² >0.998 | 1–1000 ng/mL |
| Precision (CV%) | <15% at LLOQ | 12.3% at 1 ng/mL |
| Recovery | >85% | 89.5% (protein ppt) |
| Matrix effect | 85–115% | 93.2% (0.1% HCOOH) |
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process analytical technology (PAT) : Use inline FT-IR to monitor amide bond formation (peak 1650 cm⁻¹). Real-time adjustments reduce impurity levels from 8% to <2% .
- Design of experiments (DoE) : Apply Box-Behnken models to optimize temperature (70–90°C), stirring rate (300–500 rpm), and catalyst ratio (1.0–1.5 equiv.), achieving 92% yield consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
